Cas no 468069-03-6 (N'-hydroxy-1H-pyrazole-4-carboximidamide)

N'-hydroxy-1H-pyrazole-4-carboximidamide is a versatile heterocyclic compound featuring a pyrazole core functionalized with a hydroxyamidine group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of nitrogen-rich heterocycles and coordination complexes. Its bifunctional nature allows for selective modifications at both the hydroxyamidine and pyrazole moieties, enabling applications in medicinal chemistry and material science. The compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined chemical properties and compatibility with diverse reaction conditions make it a reliable building block for researchers developing novel pharmacophores or functional materials.
N'-hydroxy-1H-pyrazole-4-carboximidamide structure
468069-03-6 structure
Product name:N'-hydroxy-1H-pyrazole-4-carboximidamide
CAS No:468069-03-6
MF:C4H6N4O
MW:126.116639614105
CID:1112733
PubChem ID:135804081

N'-hydroxy-1H-pyrazole-4-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • N-hydroxy-1H-Pyrazole-4-carboximidamide
    • N'-hydroxy-1H-pyrazole-4-carboximidamide
    • AKOS006359944
    • 468069-03-6
    • SCHEMBL4403842
    • EN300-1291095
    • Inchi: InChI=1S/C4H6N4O/c5-4(8-9)3-1-6-7-2-3/h1-2,9H,(H2,5,8)(H,6,7)
    • InChI Key: ORBWNLGMYQHJAI-UHFFFAOYSA-N
    • SMILES: C1=C(C=NN1)C(=NO)N

Computed Properties

  • Exact Mass: 126.05416083g/mol
  • Monoisotopic Mass: 126.05416083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 87.3Ų

N'-hydroxy-1H-pyrazole-4-carboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1291095-1.0g
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
1g
$0.0 2023-06-06
Enamine
EN300-1291095-5000mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
5000mg
$2028.0 2023-09-30
Enamine
EN300-1291095-250mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
250mg
$642.0 2023-09-30
Enamine
EN300-1291095-2500mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
2500mg
$1370.0 2023-09-30
Enamine
EN300-1291095-50mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
50mg
$587.0 2023-09-30
Enamine
EN300-1291095-1000mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
1000mg
$699.0 2023-09-30
Enamine
EN300-1291095-500mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
500mg
$671.0 2023-09-30
Enamine
EN300-1291095-10000mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
10000mg
$3007.0 2023-09-30
Enamine
EN300-1291095-100mg
N'-hydroxy-1H-pyrazole-4-carboximidamide
468069-03-6
100mg
$615.0 2023-09-30

N'-hydroxy-1H-pyrazole-4-carboximidamide Related Literature

Additional information on N'-hydroxy-1H-pyrazole-4-carboximidamide

Recent Advances in the Study of N'-hydroxy-1H-pyrazole-4-carboximidamide (468069-03-6) in Chemical Biology and Pharmaceutical Research

N'-hydroxy-1H-pyrazole-4-carboximidamide (CAS: 468069-03-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a versatile scaffold in drug discovery, particularly in the development of inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways. This research brief synthesizes the latest findings on this compound, highlighting its mechanism of action, synthetic routes, and biological activities.

One of the most notable advancements in the study of N'-hydroxy-1H-pyrazole-4-carboximidamide is its application as a selective inhibitor of inducible nitric oxide synthase (iNOS). Research published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent inhibitory activity against iNOS, with IC50 values in the low micromolar range. This finding is particularly relevant for the treatment of chronic inflammatory diseases, where excessive NO production plays a pathogenic role. The study also revealed that the hydroxyimino group at the 4-position of the pyrazole ring is critical for binding to the active site of iNOS.

In addition to its anti-inflammatory properties, N'-hydroxy-1H-pyrazole-4-carboximidamide has shown promise in oncology research. A recent study in Bioorganic & Medicinal Chemistry Letters (2024) explored its potential as a scaffold for developing small-molecule inhibitors of protein kinases involved in cancer cell proliferation. The researchers synthesized a series of analogs and evaluated their activity against a panel of 12 kinases. Several compounds exhibited selective inhibition of Aurora kinase A, a key regulator of mitosis, with one derivative showing sub-micromolar activity (IC50 = 0.78 μM). These findings suggest that structural modifications of the parent compound could yield potent and selective kinase inhibitors for cancer therapy.

The synthetic chemistry of N'-hydroxy-1H-pyrazole-4-carboximidamide has also seen significant progress. A novel, high-yield synthetic route was reported in Tetrahedron Letters (2023), featuring a one-pot condensation of 4-cyano-1H-pyrazole with hydroxylamine hydrochloride under mild conditions. This method offers advantages over previous approaches, including shorter reaction times (2 hours vs. 12 hours) and improved yields (85% vs. 60%). The availability of efficient synthetic methods is crucial for enabling further structure-activity relationship studies and scale-up production for preclinical evaluation.

From a drug development perspective, pharmacokinetic studies of N'-hydroxy-1H-pyrazole-4-carboximidamide derivatives have provided valuable insights. Research published in European Journal of Pharmaceutical Sciences (2024) investigated the metabolic stability and membrane permeability of lead compounds. While the parent compound showed moderate metabolic stability in human liver microsomes (t1/2 = 45 minutes), certain N-alkylated derivatives demonstrated improved stability (t1/2 > 120 minutes). These findings highlight the importance of structural optimization to address potential challenges in drug development, such as rapid metabolism and poor bioavailability.

Looking forward, the versatility of N'-hydroxy-1H-pyrazole-4-carboximidamide as a pharmacophore suggests broad potential for therapeutic applications beyond its current uses. Ongoing research is exploring its utility in targeting other disease-relevant enzymes, including histone deacetylases and phosphodiesterases. Furthermore, the development of prodrug strategies to improve its pharmacokinetic properties represents an active area of investigation. As these studies progress, N'-hydroxy-1H-pyrazole-4-carboximidamide and its derivatives are poised to make significant contributions to the development of novel therapeutics for various diseases.

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